molecular formula C12H16BrNO3S B14901536 3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide

3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide

Cat. No.: B14901536
M. Wt: 334.23 g/mol
InChI Key: HYXMDGVCLVWCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H16BrNO3S. It is a member of the sulfonamide family, which is known for its wide range of biological activities and applications in medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 2-(tetrahydrofuran-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-n-(3-fluorophenyl)benzenesulfonamide
  • 2-Bromo-benzamide

Uniqueness

3-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)benzenesulfonamide is unique due to the presence of the tetrahydrofuran-2-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

3-bromo-N-[2-(oxolan-2-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C12H16BrNO3S/c13-10-3-1-5-12(9-10)18(15,16)14-7-6-11-4-2-8-17-11/h1,3,5,9,11,14H,2,4,6-8H2

InChI Key

HYXMDGVCLVWCLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCNS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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